molecular formula C14H12N2O7S B2873702 N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 433700-01-7

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B2873702
CAS No.: 433700-01-7
M. Wt: 352.32
InChI Key: MDQAPJCJGATGCG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a benzodioxole ring, a methoxy group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The methoxy group is introduced via methylation reactions, while the nitro group is added through nitration reactions using nitric acid and sulfuric acid. The sulfonamide group is introduced by reacting the nitro compound with sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used but may include ethers or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis sets it apart from other compounds with similar structures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-21-12-5-3-10(7-11(12)16(17)18)24(19,20)15-9-2-4-13-14(6-9)23-8-22-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAPJCJGATGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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